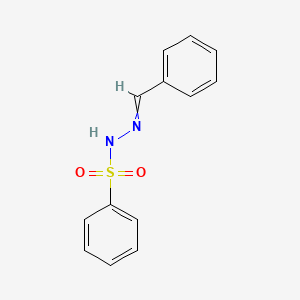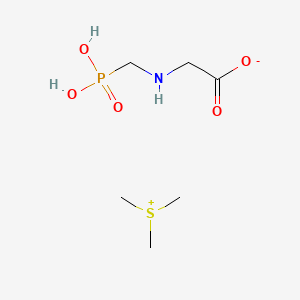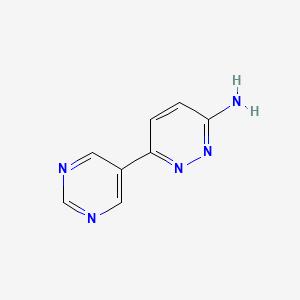![molecular formula C14H12N2O3S B11727333 3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ニトロフェニル)-N-[(チオフェン-2-イル)メチル]プロプ-2-エンアミドは、ニトロフェニル基とチオフェン環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
3-(3-ニトロフェニル)-N-[(チオフェン-2-イル)メチル]プロプ-2-エンアミドの合成は、通常、3-ニトロベンズアルデヒドとチオフェン-2-カルバルデヒドを塩基の存在下で反応させて対応するカルコンを形成することから始まります。この中間体は、適切なアミンとのアミノ化反応に付され、最終生成物を生成します。反応条件には、エタノールまたはメタノールなどの溶媒の使用と、水酸化ナトリウムまたは炭酸カリウムなどの触媒の使用が含まれることが多いです。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり詳しく報告されていませんが、一般的なアプローチは、実験室での合成のスケールアップとなるでしょう。これには、収率と純度を最大限に高めるための反応条件の最適化、ならびに効率性と安全性を高めるための連続フロープロセスの導入が含まれます。
化学反応の分析
反応の種類
3-(3-ニトロフェニル)-N-[(チオフェン-2-イル)メチル]プロプ-2-エンアミドは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: ニトロフェニル基は、ニトロ誘導体を形成するために酸化される可能性があります。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元される可能性があります。
置換: チオフェン環は、求電子置換反応に参加する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 炭素上のパラジウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応は、しばしば、酸性条件下で臭素または塩素化剤などの試薬を使用します。
主要な生成物
これらの反応から生成される主要な生成物には、ニトロ誘導体、アミン誘導体、および置換チオフェン化合物があります。
科学的研究への応用
3-(3-ニトロフェニル)-N-[(チオフェン-2-イル)メチル]プロプ-2-エンアミドは、いくつかの科学的研究への応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 独特の構造的特徴により、潜在的な薬物候補として検討されています。
産業: 特定の電気的または光学的特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
3-(3-ニトロフェニル)-N-[(チオフェン-2-イル)メチル]プロプ-2-エンアミドの作用機序は、特定の分子標的との相互作用に関与しています。たとえば、生物系では、特定の酵素または受容体を阻害し、観察された生物学的効果をもたらす可能性があります。正確な経路と分子標的は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
3-(2,4-ジヒドロキシフェニル)-1-(チオフェン-2-イル)プロプ-2-エン-1-オン: チロシナーゼ阻害活性で知られています。
(3-ニトロフェニル)(チオフェン-2-イル)メタノン: ニトロフェニル基とチオフェン環を特徴とする別の化合物です。
独自性
3-(3-ニトロフェニル)-N-[(チオフェン-2-イル)メチル]プロプ-2-エンアミドは、独自の組み合わせの官能基により、独特の化学反応性と潜在的な生物活性を付与するため、独特です。これは、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Known for its tyrosinase inhibitory activity.
(3-nitrophenyl)(thiophen-2-yl)methanone: Another compound featuring a nitrophenyl group and a thiophene ring.
Uniqueness
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC名 |
3-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O3S/c17-14(15-10-13-5-2-8-20-13)7-6-11-3-1-4-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
InChIキー |
GSEHWQCVIZXDIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)



![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)


![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)
![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)




![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
